molecular formula C11H24BNO2 B13217632 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B13217632
M. Wt: 213.13 g/mol
InChI Key: DGBIXWGLQXUYLP-UHFFFAOYSA-N
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Description

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the borylation of suitable precursors. One common method is the palladium-catalyzed borylation of alkyl halides with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boron hydrides or other boron-containing compounds.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H24BNO2

Molecular Weight

213.13 g/mol

IUPAC Name

3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

InChI

InChI=1S/C11H24BNO2/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12/h8-9H,7,13H2,1-6H3

InChI Key

DGBIXWGLQXUYLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N

Origin of Product

United States

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